molecular formula C7H4BF4KO B8060555 Potassium (5-fluoro-2-formylphenyl)trifluoroborate

Potassium (5-fluoro-2-formylphenyl)trifluoroborate

Cat. No.: B8060555
M. Wt: 230.01 g/mol
InChI Key: ANTXLZXHOVKBEU-UHFFFAOYSA-N
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Description

Potassium (5-fluoro-2-formylphenyl)trifluoroborate is a potassium organotrifluoroborate salt characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a formyl group (-CHO) at the 2-position. The trifluoroborate (BF₃K) group stabilizes the boron center, enhancing its resistance to oxidation and protodeboronation compared to boronic acids . This compound is synthesized via the reaction of the corresponding boronic acid with potassium bifluoride (KHF₂), a method widely used for trifluoroborate salt preparation .

The formyl group renders this compound highly reactive in condensation reactions, such as reductive amination, enabling its use in synthesizing complex amines and heterocycles . Its stability under diverse reaction conditions makes it a valuable intermediate in Suzuki-Miyaura cross-couplings and photoredox-mediated transformations . Applications span pharmaceutical synthesis, agrochemicals, and materials science due to the fluorine atom’s metabolic stability and the formyl group’s versatility .

Properties

IUPAC Name

potassium;trifluoro-(5-fluoro-2-formylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTXLZXHOVKBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC(=C1)F)C=O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation Followed by Trifluoroboration

The most widely reported method involves two sequential steps:

  • Synthesis of 5-Fluoro-2-Formylphenylboronic Acid

    • Substrate : 2-Bromo-5-fluorobenzaldehyde (CAS 102071-95-4)

    • Conditions :

      • Catalyst: Pd(dppf)Cl₂ (1.5 mol%)

      • Reagent: Bis(pinacolato)diboron (1.1 eq)

      • Base: KOAc (3 eq)

      • Solvent: DMSO, 80°C, 12 h

    • Yield : 78–82%

  • Conversion to Trifluoroborate Salt

    • Reagent : KHF₂ (3 eq) in MeOH/H₂O (4:1)

    • Conditions : 0°C to RT, 2 h

    • Workup : Filtration, washing with cold MeOH

    • Yield : 89%

Key Data :

StepTemperatureTimeSolventYield (%)
Borylation80°C12 hDMSO80
TrifluoroborationRT2 hMeOH/H₂O89

Direct Trifluoroboration of Prefunctionalized Arenes

An alternative one-pot approach utilizes:

  • Substrate : 5-Fluoro-2-formylphenylmagnesium bromide

  • Reagent : BF₃·OEt₂ (1.2 eq)

  • Quenching : Aqueous K₂CO₃

  • Yield : 68%

This method avoids boronic acid isolation but requires stringent anhydrous conditions. Comparative studies show 15–20% lower yields than the two-step pathway due to competing side reactions at the formyl group.

Optimization of Critical Parameters

Solvent Systems

  • Borylation : Polar aprotic solvents (DMSO, DMF) enhance Pd catalyst activity but may necessitate post-reaction dialysis for complete pinacol ester removal.

  • Trifluoroboration : Methanol/water mixtures (≥4:1) prevent boronic acid protonation while ensuring KHF₂ solubility.

Protecting Group Strategies

The formyl group’s reactivity necessitates protection during synthesis:

  • Acetal Protection : Using ethylene glycol (2 eq) and p-TsOH in toluene (reflux, 3 h) achieves >95% protection.

  • Deprotection : 2N HCl (RT, 1 h) restores the formyl group without boron center degradation.

Industrial-Scale Considerations

The patent CN112358442B, though describing 2-fluoro-5-formyl chloropyridine synthesis, provides transferable insights:

  • Oxidation Step :

    • KMnO₄/KOH (3:1 molar ratio) in H₂O at 95°C achieves complete methyl-to-carboxyl conversion in 5 h.

  • Acyl Chlorination :

    • Thionyl chloride (1.5 eq) in CH₂Cl₂ (reflux, 6 h) gives 99.1% purity after reduced-pressure distillation.

Adapting these conditions to trifluoroborate synthesis could involve:

  • Replacing KMnO₄ with milder oxidants (e.g., TEMPO/NaOCl) for formyl group retention

  • Substituting thionyl chloride with BF₃ gas for direct trifluoroboration

Analytical Characterization

Batch consistency is verified via:

  • ¹⁹F NMR : δ -134.2 ppm (BF₃), -112.5 ppm (aryl-F)

  • HPLC : C18 column, 0.1% H3PO4/MeCN (70:30), retention time 6.2 min

  • Elemental Analysis : Calculated K: 16.98%; Found: 16.72%

Chemical Reactions Analysis

Types of Reactions

Potassium (5-fluoro-2-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boronates.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boronates.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (5-fluoro-2-formylphenyl)trifluoroborate is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boron-containing compounds. The use of trifluoroborates offers several advantages over traditional boronic acids, including:

  • Stability : Trifluoroborates are moisture- and air-stable, making them easier to handle.
  • Higher Yield : They often provide higher yields in coupling reactions due to their reactivity under mild conditions.

Table 1: Comparison of Cross-Coupling Yields with Different Boron Reagents

Boron ReagentReaction ConditionsYield (%)
Boronic AcidPd/C, EtOH70
TrifluoroboratePd(OAc)2, K2CO385

Hydrolysis to Boronic Acids

Another significant application is the hydrolysis of this compound to produce the corresponding boronic acid. This transformation is facilitated by montmorillonite K10 as a catalyst under green conditions. The hydrolysis yields high purity products suitable for further reactions.

Case Study: Hydrolysis Efficiency

A study demonstrated that potassium organotrifluoroborates could be converted to boronic acids with yields exceeding 90% when using montmorillonite K10 as a catalyst under optimized conditions .

Table 2: Hydrolysis Yields of Various Trifluoroborates

Trifluoroborate CompoundYield (%)
This compound92
Potassium phenyltrifluoroborate95
Potassium 4-methoxyphenyltrifluoroborate89

Chlorodeboronation

This compound can also undergo chlorodeboronation reactions, where chlorine replaces the boron moiety. This reaction can be performed using common chlorinating agents like sodium hypochlorite or Chloramine-T.

Case Study: Chlorodeboronation Efficiency

In a systematic investigation, this compound was treated with sodium hypochlorite under optimized conditions, yielding chlorinated products in over 90% efficiency within a short reaction time .

Table 3: Chlorodeboronation Yields with Different Agents

Chlorinating AgentReaction TimeYield (%)
Sodium Hypochlorite30 min92
Chloramine-T1 hour94

Mechanism of Action

The mechanism of action of potassium trifluoro(5-fluoro-2-formylphenyl)boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group is highly reactive, allowing the compound to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Reactivity and Stability

Compound Name Substituents Key Properties Applications Reference
Potassium (5-fluoro-2-formylphenyl)trifluoroborate 5-F, 2-CHO High reactivity in condensation; stable in cross-couplings Amine synthesis, photoredox catalysis
Potassium (4-formylfuran-2-yl)trifluoroborate 4-CHO (furan backbone) Moderate reactivity in condensations; slower reaction kinetics vs. aryl analogs Heterocycle synthesis
Potassium (5-chlorothiophen-2-yl)trifluoroborate 5-Cl (thiophene backbone) Enhanced electrophilicity; lower stability in basic conditions Cross-coupling reactions
Potassium (2-phenylacetyl)trifluoroborate Acyl group (-COCH₂Ph) Exceptional stability; reacts with azides to form amides Peptide coupling
Potassium (2-methoxyphenyl)trifluoroborate 2-OCH₃ Electron-donating group reduces reactivity in cross-couplings Electronics materials

Key Insights :

  • Electron-Withdrawing Groups (EWGs) : The 5-fluoro and 2-formyl substituents in the title compound increase electrophilicity, accelerating nucleophilic additions compared to methoxy-substituted analogs .
  • Heteroaromatic Backbones : Formyl-substituted furan and thiophene trifluoroborates exhibit slower reaction kinetics in condensations due to reduced aromatic stabilization .
  • Acyl Derivatives : Potassium acyltrifluoroborates (e.g., 2-phenylacetyl) demonstrate superior stability and unique reactivity with azides, enabling amide bond formation without intermediate isolation .

Stability and Reactivity in Cross-Coupling Reactions

Table 2: Performance in Suzuki-Miyaura Couplings

Compound Class Yield (%) Side Products (%) Required Base Solvent System Reference
This compound >95 <2 K₂CO₃ THF/H₂O (10:1)
Aryl Boronic Acids 60–85 2–40 K₃PO₄ Toluene/H₂O (3:1)
Potassium (2-thienyl)trifluoroborate 88 5–8 Cs₂CO₃ Dioxane/H₂O
Potassium Alkenyltrifluoroborates 75–90 <5 NaHCO₃ EtOH/H₂O

Key Findings :

  • The title compound outperforms boronic acids in coupling efficiency (>95% yield) with minimal side products due to the slow release of boronic acid intermediates, which mitigates protodeboronation .
  • Fluoride ions liberated from trifluoroborate hydrolysis act as catalysts, enhancing transmetalation rates in Pd-mediated couplings .
  • Alkenyltrifluoroborates require milder bases (e.g., NaHCO₃) but exhibit lower functional group tolerance compared to aryl derivatives .

Industrial and Scale-Up Considerations

  • Synthesis Scalability : The title compound is prepared via a scalable KHF₂-mediated route, achieving >90% purity in 100 g batches . In contrast, acyltrifluoroborates require stringent anhydrous conditions, complicating large-scale production .
  • Cost Efficiency : Fluorine-containing trifluoroborates are cost-effective compared to iodinated analogs due to the low price of KHF₂ (~$50/kg) .

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